16,16-Dimethyl-14-phenyl-4,7-dioxa-12,13,15-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13-pentaene
Overview
Description
16,16-Dimethyl-14-phenyl-4,7-dioxa-12,13,15-triazatetracyclo[87003,8011,15]heptadeca-1,3(8),9,11,13-pentaene is a complex heterocyclic compound It features a unique structure that combines multiple rings, including a dioxin ring, a triazole ring, and an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,16-Dimethyl-14-phenyl-4,7-dioxa-12,13,15-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13-pentaene typically involves multi-step reactions. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-3-mercaptotriazoles with α-bromopropenone or phenacyl bromides in the presence of a base can yield the desired triazoloisoquinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
16,16-Dimethyl-14-phenyl-4,7-dioxa-12,13,15-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
16,16-Dimethyl-14-phenyl-4,7-dioxa-12,13,15-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13-pentaene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its complex ring system can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, including catalysis and the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 16,16-Dimethyl-14-phenyl-4,7-dioxa-12,13,15-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13-pentaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The precise pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the additional ring structures and substituents.
1,2,4-Triazolo[4,3-a]quinoxaline: This compound has a similar triazole ring but is fused with a quinoxaline ring instead of an isoquinoline ring.
Uniqueness
16,16-Dimethyl-14-phenyl-4,7-dioxa-12,13,15-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13-pentaene is unique due to its combination of a dioxin ring, a triazole ring, and an isoquinoline ring. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
16,16-dimethyl-14-phenyl-4,7-dioxa-12,13,15-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-20(2)12-14-10-16-17(25-9-8-24-16)11-15(14)19-22-21-18(23(19)20)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKAXGYSDPTJTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC3=C(C=C2C4=NN=C(N41)C5=CC=CC=C5)OCCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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